

Spectroscopic Analysis of 1-(4-Bromopiperidin-1-yl)ethanone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(4-Bromopiperidin-1-yl)ethanone

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This guide provides a comparative spectroscopic analysis of **1-(4-Bromopiperidin-1-yl)ethanone** and its non-brominated analog, 1-acetylpiridine. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control in pharmaceutical research and development. This document presents a summary of expected and experimental spectroscopic data, detailed experimental protocols, and visualizations to aid in the interpretation of analytical results.

Comparative Spectroscopic Data

The introduction of a bromine atom at the C4 position of the piperidine ring in 1-acetylpiridine significantly influences its spectroscopic properties. The following tables summarize the expected ^1H NMR and ^{13}C NMR chemical shifts, and key infrared absorption bands for **1-(4-Bromopiperidin-1-yl)ethanone** in comparison to the experimental data for 1-acetylpiridine. Mass spectrometry data is also presented to highlight the expected fragmentation patterns.

Table 1: Comparative ^1H NMR Spectral Data (400 MHz, CDCl_3)

Proton Assignment	1-(4-Bromopiperidin-1-yl)ethanone (Expected δ, ppm)	1-Acetylpiridine (Experimental δ, ppm)[1]	Expected Multiplicity
CH ₃ (Acetyl)	~2.1	2.09	s
H2ax, H6ax	~3.8	3.53	t
H2eq, H6eq	~3.6	3.53	t
H3ax, H5ax	~2.0	1.65	m
H3eq, H5eq	~2.2	1.65	m
H4	~4.3	1.54	tt

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment	1-(4-Bromopiperidin-1-yl)ethanone (Expected δ, ppm)	1-Acetylpiridine (Experimental δ, ppm)
C=O (Acetyl)	~169	169.1
CH ₃ (Acetyl)	~21	21.4
C2, C6	~46	46.8
C3, C5	~34	25.5
C4	~50	24.6

Table 3: Comparative FT-IR Spectral Data (KBr Pellet, cm⁻¹)

Functional Group	1-(4-Bromopiperidin-1-yl)ethanone (Expected ν , cm^{-1})	1-Acetylpiridine (Experimental ν , cm^{-1}) [2]	Vibrational Mode
C=O (Amide)	~1645	1644	Stretch
C-H (Aliphatic)	~2850-2950	2855-2938	Stretch
C-N	~1230	1228	Stretch
C-Br	~600-700	-	Stretch

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+)	Key Fragment Ions (m/z)
1-(4-Bromopiperidin-1-yl)ethanone	205/207 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)	126 ($[\text{M-Br}]^+$), 84, 43
1-Acetylpiridine	127	84 ($[\text{M-COCH}_3]^+$), 43 ($[\text{CH}_3\text{CO}]^+$) [3] [4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **1-(4-Bromopiperidin-1-yl)ethanone** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz NMR spectrometer.
 - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on a 100 MHz NMR spectrometer.
 - Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans with proton decoupling.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

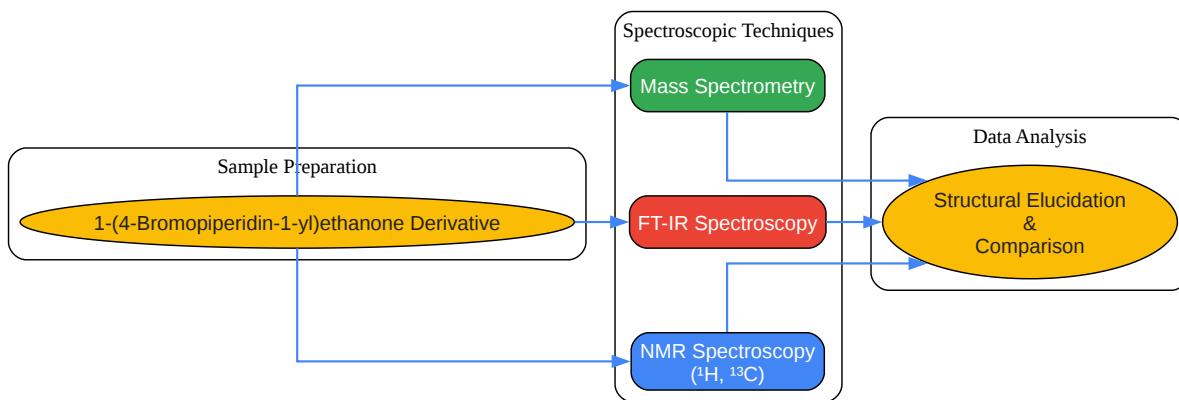
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition:
 - Record the spectrum using an FT-IR spectrometer.
 - Collect data in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Perform a background scan with an empty sample compartment.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-300.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

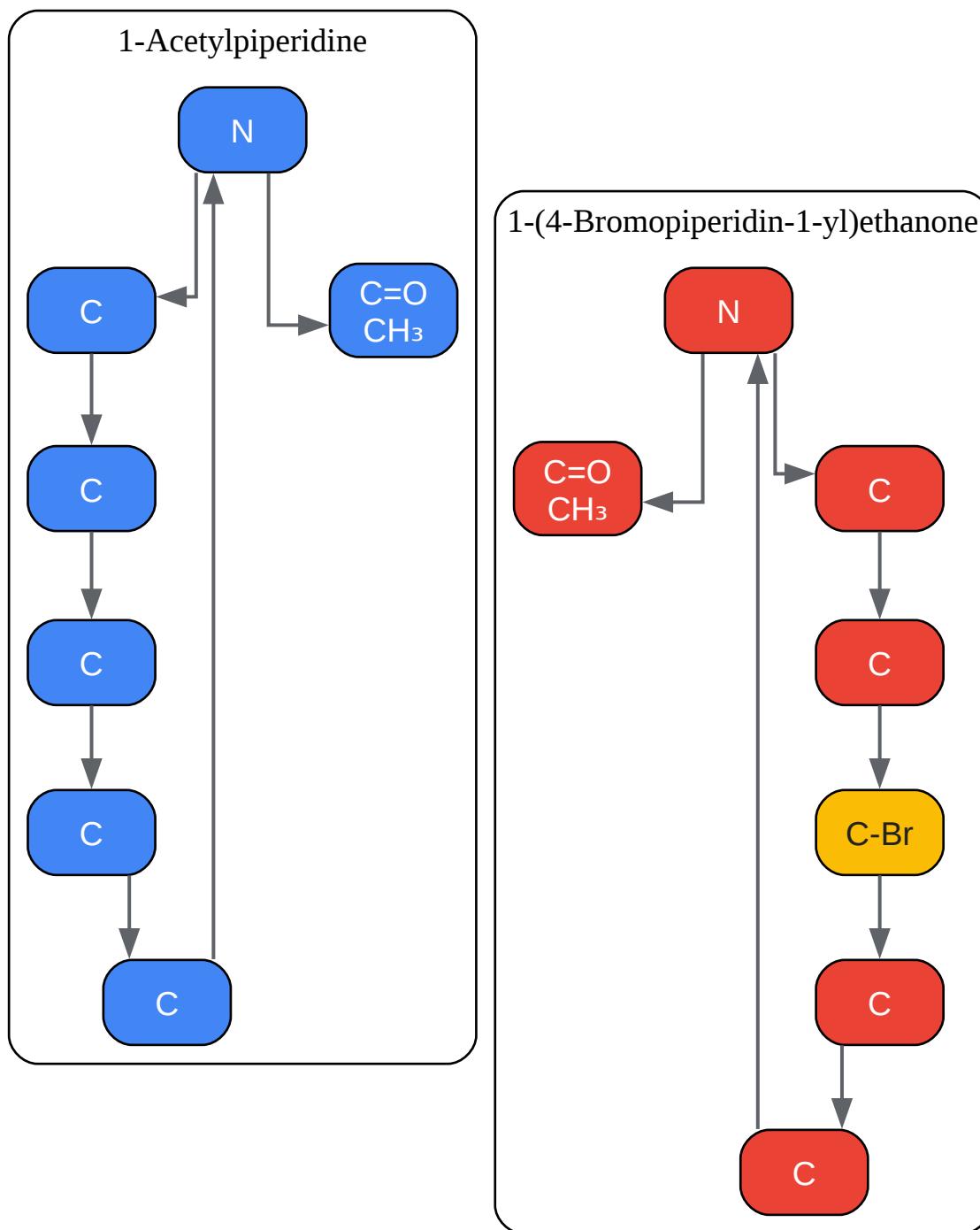
Visualizations

The following diagrams illustrate the analytical workflow and the structural comparison of the compounds.



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Caption: Workflow for the spectroscopic analysis of **1-(4-Bromopiperidin-1-yl)ethanone** derivatives.



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Caption: Structural comparison of 1-acetyl piperidine and **1-(4-Bromopiperidin-1-yl)ethanone**.

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